Cas no 126132-60-3 (Ternatin A1)

Ternatin A1 structure
Ternatin A1 structure
Nome del prodotto:Ternatin A1
Numero CAS:126132-60-3
MF:C96H107O53
MW:2108.84501481056
CID:207419

Ternatin A1 Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Benzopyrylium,2-[3,5-bis[[6-O-[(2E)-3-[4-[[6-O-[(2E)-3-[4-(b-D-glucopyranosyloxy)phenyl]-1-oxo-2-propenyl]-b-D-glucopyranosyl]oxy]phenyl]-1-oxo-2-propenyl]-b-D-glucopyranosyl]oxy]-4-hydroxyphenyl]-3-[[6-O-(carboxyacetyl)-b-D-glucopyranosyl]oxy]-5,7-dihydroxy-,inner salt (9CI)
    • 1-Benzopyrylium,2-[3,5-bis[[6-O-[(2E)-3-[4-[[6-O-[(2E)-3-[4-(b-D-glucopyranosyloxy)phenyl]-1-oxo-2-propenyl]-b-D-glucopyranos
    • 1-Benzopyrylium,2-[3,5-bis[[6-O-[3-[4-[[6-O-[3-[4-(b-D-glucopyranosyloxy)phenyl]-1-oxo-2-propenyl]-b-D-glucopyranosyl]oxy]phenyl]-1-oxo-2-propenyl]-b-D-glucopyranosyl]oxy]-4-hydroxyphenyl]-3-[[6-O-(carboxyacetyl)-b-D-glucopyranosyl]oxy]-5,7-dihydroxy-,inner salt, (all-E)-
    • Ternatin A 1
    • Ternatin A1
    • C16302
    • Inchi: 1S/C96H106O53/c97-31-54-68(109)75(116)82(123)90(143-54)135-44-13-1-38(2-14-44)9-21-62(103)130-33-56-70(111)77(118)84(125)92(145-56)137-46-17-5-40(6-18-46)11-23-64(105)132-35-58-72(113)79(120)86(127)94(147-58)140-51-25-42(89-53(29-48-49(100)27-43(99)28-50(48)139-89)142-96-88(129)81(122)74(115)60(149-96)37-134-66(107)30-61(101)102)26-52(67(51)108)141-95-87(128)80(121)73(114)59(148-95)36-133-65(106)24-12-41-7-19-47(20-8-41)138-93-85(126)78(119)71(112)57(146-93)34-131-63(104)22-10-39-3-15-45(16-4-39)136-91-83(124)76(117)69(110)55(32-98)144-91/h1-29,54-60,68-88,90-98,109-129H,30-37H2,(H3-,99,100,101,102,108)/p+1/b21-9+,22-10+,23-11+,24-12+/t54-,55-,56-,57-,58-,59-,60-,68-,69-,70-,71-,72-,73-,74-,75+,76+,77+,78+,79+,80+,81+,82-,83-,84-,85-,86-,87-,88-,90-,91-,92-,93-,94-,95-,96-/m1/s1
    • Chiave InChI: VELNJBNYLCFDCI-YQPKVBFISA-O
    • Sorrisi: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1COC(/C=C/C1C=CC(=CC=1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(/C=C/C2C=CC(=CC=2)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)=O)O1)O)O)O)=O)O)O)O)OC1C=C(C2C(=CC3C(=CC(=CC=3[O+]=2)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](COC(CC(=O)O)=O)O2)O)O)O)C=C(C=1O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(/C=C/C2C=CC(=CC=2)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](COC(/C=C/C3C=CC(=CC=3)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)=O)O2)O)O)O)=O)O1)O)O)O

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 27
  • Conta accettatore di obbligazioni idrogeno: 52
  • Conta atomi pesanti: 149
  • Conta legami ruotabili: 42
  • Complessità: 4110
  • Superficie polare topologica: 825
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.